MC3482

SIRT5 Selectivity Sirtuin Inhibitor Chemical Probe

MC3482 is a selective SIRT5 inhibitor with validated in vivo efficacy in neuroinflammation and stroke models, distinct from less-characterized alternatives. It induces brown adipogenesis and regulates ammonia-induced autophagy. This cell-permeable tool enables precise investigation of succinylation pathways in metabolic and neurological disease research.

Molecular Formula C33H38N4O8
Molecular Weight 618.7 g/mol
Cat. No. B8081525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC3482
Molecular FormulaC33H38N4O8
Molecular Weight618.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C33H38N4O8/c38-29(20-19-28(31(40)41)37-33(43)45-23-25-14-6-2-7-15-25)34-21-11-10-18-27(30(39)35-26-16-8-3-9-17-26)36-32(42)44-22-24-12-4-1-5-13-24/h1-9,12-17,27-28H,10-11,18-23H2,(H,34,38)(H,35,39)(H,36,42)(H,37,43)(H,40,41)/t27-,28-/m0/s1
InChIKeyLDCYHYVNYRUUOL-NSOVKSMOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC3482: Selective SIRT5 Inhibitor for Metabolic, Inflammatory, and Cancer Research


MC3482 is a small-molecule inhibitor of Sirtuin 5 (SIRT5), a mitochondrial NAD⁺-dependent deacylase that regulates metabolic homeostasis and inflammation via removal of succinyl, malonyl, and glutaryl groups from lysine residues [1]. The compound exhibits selective inhibition of SIRT5 deacylase activity with minimal off-target effects on related sirtuins at experimental concentrations , and demonstrates cell-permeable properties suitable for in vitro and in vivo investigation .

Why MC3482 Cannot Be Substituted with Other SIRT5 Inhibitors in Experimental Settings


While multiple SIRT5 inhibitors exist, MC3482 possesses a distinct selectivity profile, validated in vivo efficacy across diverse disease models, and specific cellular effects that are not uniformly recapitulated by other agents. For instance, SIRT5 inhibitor 1 (compound 49) achieves potent enzymatic inhibition (IC50 = 0.11 μM) but lacks the breadth of in vivo validation demonstrated for MC3482 in neuroinflammation and metabolic models . NRD167, while exhibiting strong in vitro activity (Ki = 40 nM), demonstrates cell-type specific efficacy primarily in AML contexts [1]. Conversely, SIRT5 inhibitor 4 (compound 11) exhibits substantially weaker potency (IC50 = 26.4 μM) . These differences in potency, selectivity, validated applications, and cell-type dependent activity preclude simple interchangeability, necessitating careful selection based on specific research requirements.

Quantitative Evidence for MC3482 Differentiation Against Key Comparators


Selectivity Profile of MC3482 vs. SIRT1-3

MC3482 exhibits a distinct selectivity window against SIRT1-3 compared to other SIRT5 inhibitors, with negligible off-target inhibition at its effective concentration. Specifically, at 50 μM, MC3482 shows no inhibition of SIRT1, SIRT2, or SIRT3 deacylase activities, a selectivity profile that differs from NRD167 which demonstrates <10% inhibition of SIRT1/2/3/6 at 10 μM and SIRT5 inhibitor 4 which shows IC50 >400 μM for other sirtuins .

SIRT5 Selectivity Sirtuin Inhibitor Chemical Probe

In Vivo Efficacy in Ischemic Stroke: Functional Outcome Improvement

In a mouse model of ischemic stroke, treatment with MC3482 at 2 mg/kg daily for 7 days via lateral ventricular injection significantly reduced infarct size and improved long-term neurological function compared to vehicle control [1]. This in vivo efficacy in a CNS disease model is not currently documented for other SIRT5 inhibitors such as NRD167 or SIRT5 inhibitor 1.

Neuroinflammation Ischemic Stroke In Vivo Pharmacology

Effect on Brown Adipogenesis and Metabolic Markers

Treatment of 3T3-L1 preadipocytes with MC3482 during early differentiation promoted a brown fat-like phenotype characterized by increased expression of brown adipocyte markers (UCP1, PRDM16) and mitochondrial biogenesis markers [1]. Quantitatively, MC3482 increased AMP-activated protein kinase (AMPK) activation, enhanced autophagic/mitophagic flux, and reduced lipid droplet size via increased adipose triglyceride lipase (ATGL) expression and activity without modulating hormone-sensitive lipase (HSL) [1]. In contrast, NRD167's primary reported activity is in AML cell lines (IC50 = 5-8 μM for anti-proliferative effects) with no reported metabolic phenotype data .

Adipogenesis Metabolic Disease Brown Adipose Tissue

Mechanistic Distinction: Induction of Autophagy and Mitophagy via Ammonia Accumulation

MC3482 increases intracellular ammonia content by inhibiting SIRT5-mediated regulation of glutamine metabolism, leading to induction of autophagy and mitophagy [1]. This mechanism is distinct from NRD167, which induces apoptosis through oxidative stress and glutamine metabolism perturbation without documented ammonia accumulation [2]. Quantitative measurements show that MC3482 treatment recapitulates the autophagy/mitophagy phenotype observed in SIRT5-silenced cells, whereas SIRT5 overexpression reverses this effect [1].

Autophagy Mitophagy Glutamine Metabolism

Optimal Applications for MC3482 in SIRT5-Targeted Research


Neuroinflammation and Ischemic Stroke Research

MC3482 is ideally suited for in vivo studies investigating SIRT5's role in neuroinflammation, microglial activation, and post-stroke recovery. The compound has demonstrated significant improvement in long-term neurological function and reduction of infarct size in a mouse MCAO model when administered at 2 mg/kg/day for 7 days via lateral ventricular injection [1]. Researchers should consider MC3482 for mechanistic studies exploring the annexin-A1 succinylation pathway and its impact on neuroinflammatory responses.

Metabolic Disease and Adipocyte Biology Studies

For investigations focused on brown adipose tissue (BAT) activation, adipocyte differentiation, and metabolic reprogramming, MC3482 provides a validated tool to induce brown adipogenesis in cellular models. Treatment of 3T3-L1 preadipocytes with 50 μM MC3482 during early differentiation promotes expression of brown adipocyte markers (UCP1, PRDM16), enhances mitochondrial biogenesis, and increases lipolysis via ATGL activation [2]. This application is particularly relevant for obesity and type 2 diabetes research.

Autophagy and Mitochondrial Quality Control Investigations

MC3482 serves as a specific chemical probe for dissecting the role of SIRT5 in ammonia-induced autophagy and mitophagy. At 50 μM, the compound increases intracellular ammonia content and induces autophagy/mitophagy markers in multiple cell lines, including MDA-MB-231 and 3T3-L1 cells [3]. This application is valuable for researchers studying urea cycle regulation, glutamine metabolism, and mitochondrial homeostasis in cancer or metabolic contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for MC3482

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.